

Preliminary Technical Guide: 1-Acetyl-3-indoxyl-d4

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Compound of Interest

Compound Name: 1-Acetyl-3-indoxyl-d4

Cat. No.: B15554663

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For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical overview of **1-Acetyl-3-indoxyl-d4**, a deuterated analog of N-acetyl-3-hydroxyindole. This guide collates available data on its chemical properties, potential synthetic routes, analytical methodologies, and biological context, aimed at supporting research and development activities.

Core Chemical Data

1-Acetyl-3-indoxyl-d4 is a stable-isotope labeled form of 1-Acetyl-3-indoxyl, where four hydrogen atoms on the benzene ring of the indole nucleus have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and for studying metabolic pathways.

Property	Value	Citations
Chemical Name	1-Acetyl-3-indoxyl-d4	
Synonyms	1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4	[1]
CAS Number	33025-60-4	[1]
Molecular Formula	C ₁₀ D ₄ H ₅ NO ₂	[1]
Molecular Weight	179.209 g/mol	[1]
Appearance	Neat	[1]

Experimental Protocols

Synthesis of 1-Acetyl-3-indoxyl-d4 (Proposed)

While a specific detailed protocol for the synthesis of **1-Acetyl-3-indoxyl-d4** is not readily available in the public domain, a potential route can be inferred from general methods for the deuteration of indole derivatives and the synthesis of its non-deuterated analog. A plausible approach involves the deuteration of a suitable indole precursor followed by acetylation.

Step 1: Deuteration of Indole (General Method)

A common method for deuteration of indoles is through acid-catalyzed hydrogen-deuterium exchange. This can be achieved by treating the indole starting material with a strong deuterated acid in a deuterated solvent.

- Reagents: Indole, Deuterated sulfuric acid (D₂SO₄), Deuterated methanol (CD₃OD).
- Procedure (General):
 - Dissolve the indole compound in deuterated methanol.
 - Add a catalytic amount of deuterated sulfuric acid.

- Heat the mixture in a sealed vessel at an elevated temperature (e.g., 60-90°C) to facilitate the H-D exchange on the aromatic ring.
- Monitor the reaction progress by ^1H NMR to confirm the disappearance of aromatic proton signals.
- Upon completion, neutralize the reaction mixture and extract the deuterated indole with an organic solvent.
- Purify the product using standard techniques like column chromatography.

Step 2: Acetylation of Deuterated 3-hydroxyindole

Following the synthesis of the deuterated indole core, the final acetylation step can be performed.

- Reagents: Deuterated 3-hydroxyindole, Acetic anhydride, Base (e.g., triethylamine or pyridine).
- Procedure (General):
 - Dissolve the deuterated 3-hydroxyindole in a suitable aprotic solvent.
 - Add a slight excess of acetic anhydride and a base to catalyze the reaction.
 - Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
 - Quench the reaction with water and extract the product.
 - Purify the final product, **1-Acetyl-3-indoxyl-d4**, by crystallization or chromatography.

A multi-step synthesis for the non-deuterated N-Acetyl-3-hydroxyindole has been reported, starting from N-(2-carboxyphenyl)glycine with triethylamine, followed by treatment with water and sodium persulfate in ethanol.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of **1-Acetyl-3-indoxyl-d4**.

- Column: C18 stationary phase.
- Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.
- Detection: UV detection, typically in the range of 254-280 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent and filter through a 0.22 μ m or 0.45 μ m filter before injection.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the identity and isotopic purity of **1-Acetyl-3-indoxyl-d4**.

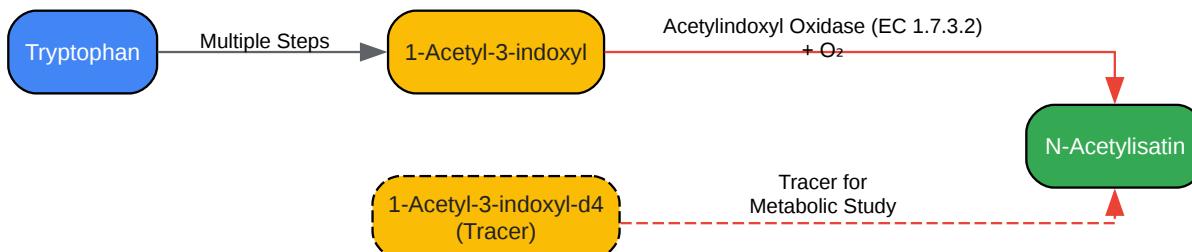
- Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.
- Expected Molecular Ion: Due to the four deuterium atoms, the $[M+H]^+$ ion is expected at m/z 180.2.
- Fragmentation Analysis: While specific fragmentation data for the d4-labeled compound is not available, the fragmentation of the non-deuterated analog would likely involve the loss of the acetyl group (CH_3CO , 43 Da) and potentially the hydroxyl group. For the deuterated compound, the core indole-d4 fragment would be observed.

Biological Context and Signaling Pathways

Metabolic Pathway

1-Acetyl-3-indoxyl is a metabolite in the tryptophan pathway. It is a substrate for the enzyme acetylindoxyl oxidase, which catalyzes its oxidation to N-acetylisatin.^{[3][4]} This enzymatic reaction is a key step in the catabolism of tryptophan. The deuterated form, **1-Acetyl-3-**

indoxyl-d4, can be used as a tracer to study the kinetics and mechanism of this metabolic conversion.

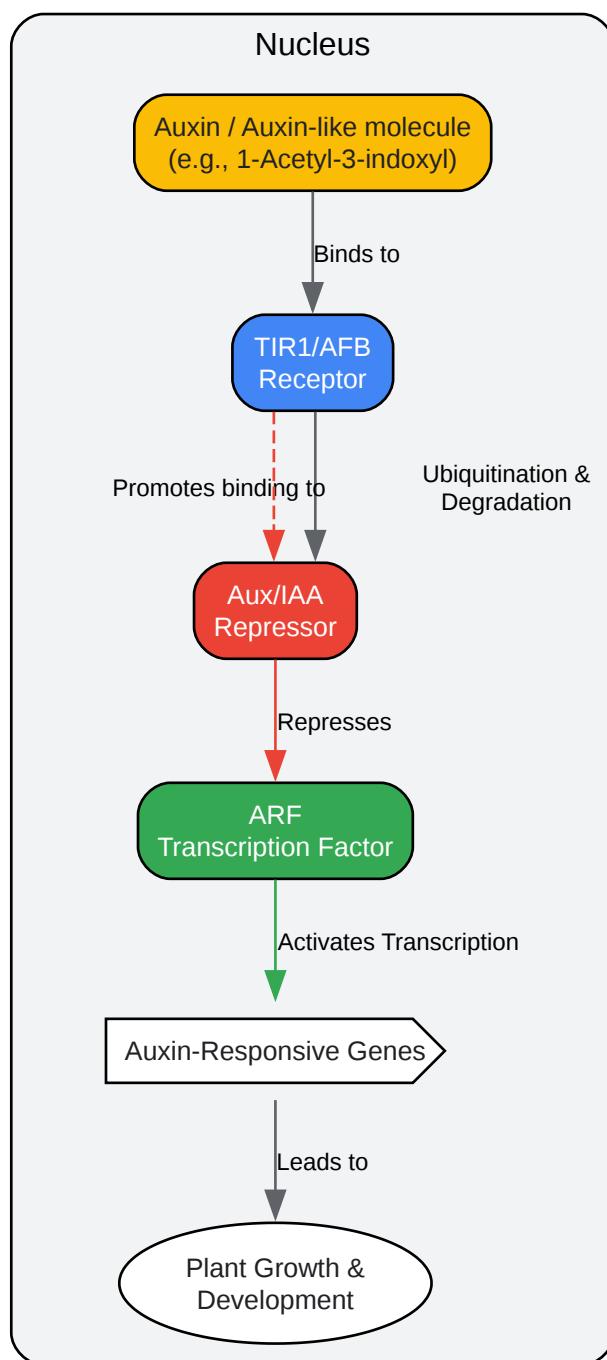


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Metabolic conversion of 1-Acetyl-3-indoxyl.

Auxin-like Activity

Indole derivatives, including 1-Acetyl-3-indoxyl, are known to possess auxin-like activity, meaning they can mimic the effects of the plant hormone auxin (indole-3-acetic acid, IAA).^[1] Auxins are crucial for various aspects of plant growth and development. The signaling pathway for auxins is complex and involves the regulation of gene expression through the degradation of transcriptional repressors.



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Simplified auxin signaling pathway.

The potential of **1-Acetyl-3-indoxyl-d4** as an auxin-like molecule suggests its utility in studying plant physiology and developing new plant growth regulators. Its deuteration allows for precise tracking and quantification in plant tissues.

Experimental Workflow for Analysis

A typical experimental workflow for the analysis of **1-Acetyl-3-indoxyl-d4** in a biological matrix would involve extraction, purification, and subsequent analysis by LC-MS.



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General workflow for analyzing **1-Acetyl-3-indoxyl-d4**.

Conclusion

1-Acetyl-3-indoxyl-d4 is a valuable research tool for scientists in various fields. Its deuterated nature makes it ideal for use as an internal standard and for metabolic flux analysis. The preliminary information provided in this guide serves as a starting point for researchers interested in utilizing this compound. Further investigation is warranted to establish detailed synthetic protocols and to fully characterize its analytical properties and biological activities.

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